N-[(4-methylphenyl)methyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide N-[(4-methylphenyl)methyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1040633-51-9
VCID: VC11938284
InChI: InChI=1S/C26H22N4OS/c1-18-9-11-19(12-10-18)16-28-25(31)17-32-26-24-15-23(29-30(24)14-13-27-26)22-8-4-6-20-5-2-3-7-21(20)22/h2-15H,16-17H2,1H3,(H,28,31)
SMILES: CC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54
Molecular Formula: C26H22N4OS
Molecular Weight: 438.5 g/mol

N-[(4-methylphenyl)methyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

CAS No.: 1040633-51-9

Cat. No.: VC11938284

Molecular Formula: C26H22N4OS

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-methylphenyl)methyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide - 1040633-51-9

Specification

CAS No. 1040633-51-9
Molecular Formula C26H22N4OS
Molecular Weight 438.5 g/mol
IUPAC Name N-[(4-methylphenyl)methyl]-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Standard InChI InChI=1S/C26H22N4OS/c1-18-9-11-19(12-10-18)16-28-25(31)17-32-26-24-15-23(29-30(24)14-13-27-26)22-8-4-6-20-5-2-3-7-21(20)22/h2-15H,16-17H2,1H3,(H,28,31)
Standard InChI Key NOGIOWIRKVNZSQ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54
Canonical SMILES CC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54

Introduction

N-[(4-methylphenyl)methyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound characterized by its intricate molecular architecture. It features a 4-methylphenyl group, a naphthyl group, and a pyrazolo[1,5-a]pyrazine moiety, all of which contribute to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of N-[(4-methylphenyl)methyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. These steps include the formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the naphthyl and methylphenyl groups. The synthesis methods are critical in determining the purity and yield of the final product.

Potential Applications

This compound has potential applications in medicinal chemistry due to its structural features that may interact with biological targets. It may exhibit enzyme inhibition properties by binding to active sites of enzymes such as COX and DNA gyrase.

Chemical Reactions and Interactions

N-[(4-methylphenyl)methyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide can undergo several types of chemical reactions, which are essential for understanding how the compound behaves in different chemical environments and how it can be modified for various applications.

Mechanism of Action

The mechanism of action for this compound is likely dependent on its specific application in biological contexts. It may interact with proteins or enzymes, modulating their activity through binding interactions. Experimental studies are needed to elucidate the specific molecular targets and pathways involved in its action.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator